3-Ethyl-3-methylazetidine-1-carbonyl chloride
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Overview
Description
3-Ethyl-3-methylazetidine-1-carbonyl chloride is a chemical compound with the molecular formula C7H12ClNO and a molecular weight of 161.63 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is characterized by the presence of an ethyl and a methyl group at the 3-position, as well as a carbonyl chloride functional group at the 1-position .
Preparation Methods
The synthesis of 3-ethyl-3-methylazetidine-1-carbonyl chloride typically involves the reaction of 3-ethyl-3-methylazetidine with phosgene (COCl2) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
3-Ethyl-3-methylazetidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Scientific Research Applications
3-Ethyl-3-methylazetidine-1-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethyl-3-methylazetidine-1-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group . This reactivity allows it to form covalent bonds with various functional groups, thereby modifying the structure and activity of target molecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
3-Ethyl-3-methylazetidine-1-carbonyl chloride can be compared with other azetidine derivatives, such as:
3-Methylazetidine-1-carbonyl chloride: Lacks the ethyl group at the 3-position, resulting in different reactivity and applications.
3-Ethylazetidine-1-carbonyl chloride: Lacks the methyl group at the 3-position, which also affects its chemical properties and uses.
Azetidine-1-carbonyl chloride: The simplest derivative, without any substituents at the 3-position, leading to distinct reactivity and applications.
The presence of both ethyl and methyl groups at the 3-position in this compound makes it unique and imparts specific chemical properties that are advantageous in certain applications .
Properties
IUPAC Name |
3-ethyl-3-methylazetidine-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-3-7(2)4-9(5-7)6(8)10/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFSPRRYILKKFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(C1)C(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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